molecular formula C6H2Cl3FO2S B172166 4,5-Dichloro-2-fluorobenzenesulfonyl chloride CAS No. 13656-52-5

4,5-Dichloro-2-fluorobenzenesulfonyl chloride

Cat. No. B172166
CAS RN: 13656-52-5
M. Wt: 263.5 g/mol
InChI Key: ASIHENVNFXQLOH-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a chemical compound that is commonly used in scientific research and industry. It has a molecular formula of C6H2Cl3FO2S and an average mass of 263.501 Da .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-fluorobenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one fluorine atom, and a sulfonyl chloride group attached to it . The InChI code for this compound is 1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H .


Physical And Chemical Properties Analysis

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a solid crystal at ambient temperature . It has a boiling point of 56-57.5°C .

Scientific Research Applications

Chemical Synthesis and Modification

4,5-Dichloro-2-fluorobenzenesulfonyl chloride is a versatile reagent in organic synthesis, useful for activating hydroxyl groups of polymeric carriers. Its electron-withdrawing properties facilitate the covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres and cellulose rods, without loss of biological function. This characteristic makes it an excellent agent for bioconjugate chemistry, offering potential therapeutic applications in bioselective separation processes (Chang et al., 1992).

Synthesis of Intermediates for Pesticides and Pharmaceuticals

This compound is instrumental in synthesizing key intermediates for pesticides and pharmaceuticals. For instance, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride has been utilized in preparing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor for herbicidal compounds. The synthesis showcases an alternative route to expensive and complex starting materials, demonstrating the compound's utility in streamlining the production of agriculturally significant chemicals (Du et al., 2005).

Material Science and Engineering Applications

In material science, the derivatives of chlorohydroxybenzenesulfonyl, including 4,5-Dichloro-2-fluorobenzenesulfonyl chloride, have been explored for their potential as herbicides. Their synthesis and subsequent reactions with nucleophilic reagents open up pathways for developing new compounds with agricultural applications. This exploration into the chlorohydroxybenzenesulfonyl derivatives underlines the potential for designing novel herbicides with specific properties (Cremlyn & Cronje, 1979).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4,5-dichloro-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3FO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIHENVNFXQLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378839
Record name 4,5-dichloro-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-fluorobenzenesulfonyl chloride

CAS RN

13656-52-5
Record name 4,5-dichloro-2-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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